1-Phenyl-2-(1,3-dioxolane-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(1,3-dioxolane-4-yl)ethanone is an organic compound characterized by the presence of a phenyl group attached to a dioxolane ring via an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(1,3-dioxolane-4-yl)ethanone can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other methods include using orthoesters or molecular sieves for effective water removal .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of eco-friendly reductants like glucose in alkaline medium has also been explored .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(1,3-dioxolane-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 and OsO4.
Reduction: Reduction can be achieved using reagents such as NaBH4 and LiAlH4.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like RLi and RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH.
Reduction: NaBH4, LiAlH4, H2/Ni, H2/Rh.
Substitution: RLi, RMgX, RCuLi.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Scientific Research Applications
1-Phenyl-2-(1,3-dioxolane-4-yl)ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(1,3-dioxolane-4-yl)ethanone involves its interaction with molecular targets through its functional groups. The dioxolane ring can act as a protecting group, preventing unwanted reactions during synthesis . The phenyl group contributes to the compound’s stability and reactivity, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
1,3-Dioxane: Similar in structure but with a six-membered ring.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, used as a solvent and co-monomer in polyacetals.
Uniqueness: 1-Phenyl-2-(1,3-dioxolane-4-yl)ethanone is unique due to its specific combination of a phenyl group and a dioxolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-(1,3-dioxolan-4-yl)-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(6-10-7-13-8-14-10)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRYEMSEEJSJAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCO1)CC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.